molecular formula C17H16FNO3S3 B2954363 4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034585-16-3

4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2954363
CAS No.: 2034585-16-3
M. Wt: 397.5
InChI Key: WUOZQHNAOPOSHS-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO3S3 and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibitors

Research has highlighted the significance of sulfonamide derivatives in the development of selective cyclooxygenase-2 (COX-2) inhibitors. A study demonstrated that the introduction of a fluorine atom at the ortho position to the sulfonamide group significantly preserved COX-2 potency and increased COX-1/COX-2 selectivity. This led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, showcasing the compound's potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Fluorescence Studies

Another area of application involves the use of sulfonamide derivatives as fluorophores for zinc(II) detection. The preparation and characterization of Zn2+ specific fluorophores underscore their importance in studying intracellular Zn2+ concentrations. The spectral properties of these fluorophores, when complexed with Zn2+, provide valuable insights for applications in chemical, biological, and environmental sciences (Coleman et al., 2010).

Antimicrobial Activities

The synthesis and evaluation of various sulfonamide derivatives have revealed significant antimicrobial activities, particularly against Mycobacterium smegmatis. This showcases the potential of these compounds in developing new antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Yolal et al., 2012).

Bioconjugation Techniques

Sulfonamide derivatives, such as 4-fluorobenzenesulfonyl chloride, have been utilized for the activation of hydroxyl groups on polymeric carriers. This method facilitates the covalent attachment of biological molecules to solid supports, opening avenues for therapeutic applications in bioselective separation and drug delivery systems (Chang et al., 1992).

Crystallography and Material Science

The study of crystal structures of sulfonamide derivatives provides insights into their supramolecular architectures, which is crucial for the development of novel materials with specific photophysical properties. These investigations contribute to our understanding of molecular interactions and the design of functional materials (Rodrigues et al., 2015).

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S3/c1-12-10-13(6-7-14(12)18)25(21,22)19-11-17(20,15-4-2-8-23-15)16-5-3-9-24-16/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZQHNAOPOSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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